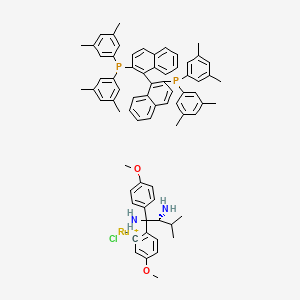
(R)-RUCY-XylBINAP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-RUCY(TM)-XylBINAP is a chiral phosphoramidite ligand used in the synthesis of optically active compounds. It is a derivative of a binaphthyl skeleton, which is a common scaffold for chiral ligands. XylBINAP is a versatile ligand that has been used in a variety of applications, including asymmetric catalysis, chiral recognition, and resolution of racemates. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation of Hetero-Aromatic Ketones :
- (R)-XylBINAP, in combination with other compounds, is used as a catalyst for the hydrogenation of hetero-aromatic ketones. This process produces chiral alcohols with high enantiomeric excess (ee) and yield. This method is significant for the asymmetric synthesis of compounds like duloxetine, an inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000).
Development of XylBINAP Ligands for Enantioselective Hydrogenation :
- Research has led to the synthesis of 4,4'-substituted-xylBINAPs, which, when used in Ru(diphosphine)(diamine)Cl(2) complexes, enable highly enantioselective hydrogenation of aromatic ketones. This represents a significant advancement in achieving higher enantioselectivity for such reactions (H. Ngo & Wenbin Lin, 2005).
Hydrogenation of Aromatic-Heteroaromatic Ketones :
- The application of (R)-XylBINAP in asymmetric hydrogenation has been expanded to a variety of aromatic-heteroaromatic ketones, producing secondary alcohols with excellent enantioselectivities (Cheng-yi Chen et al., 2003).
Insights into Enantioselectivity :
- Studies have provided insights into the high enantioselectivity observed in the hydrogenation of acetophenone using (R)-XylBINAP, highlighting the role of stable intermediates in these reactions (S. French et al., 2007).
Variation of Ligands in Enantioselective Hydrogenation :
- Investigations into the effects of different diphosphine and diamine ligands on the enantioselectivity of RuH(2)(diphosphine)(diamine) catalysed reactions have highlighted the critical role of specific methyl groups for high enantioselectivity (H. Chen et al., 2012).
Wirkmechanismus
Action Environment:
Environmental factors play a pivotal role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how “®-RUCY-XylBINAP” behaves in vivo. Additionally, interactions with other medications or dietary components may affect its effectiveness.
Disclaimer: The information provided here is based on existing knowledge up to the specified date and may be subject to updates as new research emerges .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (R)-RUCY(TM)-XylBINAP can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "2,2'-dihydroxy-1,1'-binaphthyl (BINOL)", "2,2'-dibromo-1,1'-binaphthyl", "Xylidine", "Sodium hydride (NaH)", "Palladium(II) acetate", "Phosphine ligand" ], "Reaction": [ "The first step involves the conversion of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) to 2,2'-dibromo-1,1'-binaphthyl through the use of bromine and a suitable solvent.", "Next, the 2,2'-dibromo-1,1'-binaphthyl is reacted with Xylidine in the presence of sodium hydride (NaH) to form the corresponding XylBINAP intermediate.", "The XylBINAP intermediate is then subjected to a palladium-catalyzed asymmetric hydrogenation reaction using palladium(II) acetate and a suitable phosphine ligand to yield the desired (R)-RUCY(TM)-XylBINAP product." ] } | |
CAS-Nummer |
1384974-38-2 |
Molekularformel |
C71H73ClN2O2P2Ru |
Molekulargewicht |
1184.8 g/mol |
IUPAC-Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-(4-methoxybenzene-6-id-1-yl)-1-(4-methoxyphenyl)-3-methylbutane-1,2-diamine |
InChI |
InChI=1S/C52H48P2.C19H25N2O2.ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h9-32H,1-8H3;5-7,9-13,18H,20-21H2,1-4H3;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
IQWRCNFONDXTCS-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



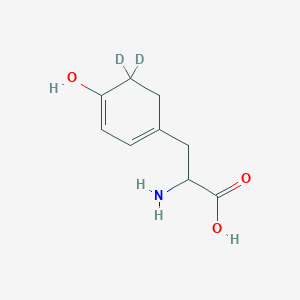
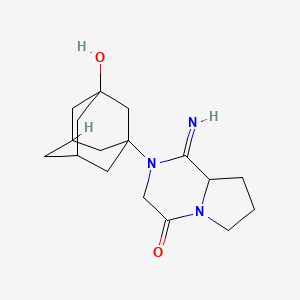
![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)
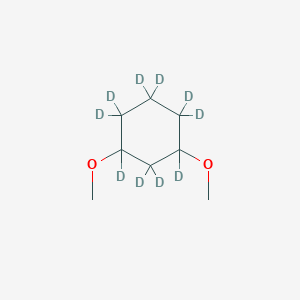

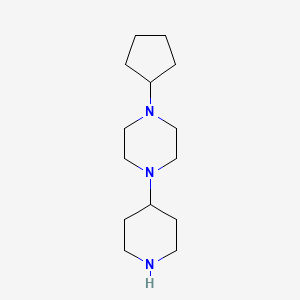
![N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1460110.png)
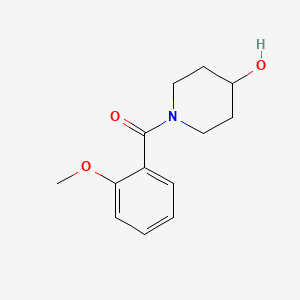

![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)
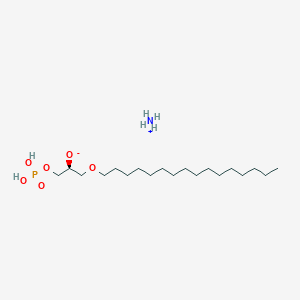

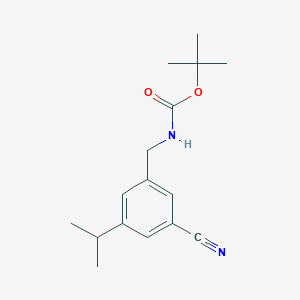
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)